molecular formula C16H20N4O4S B2902963 2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide CAS No. 2034454-94-7

2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide

Cat. No.: B2902963
CAS No.: 2034454-94-7
M. Wt: 364.42
InChI Key: DFKNEMSZBFGQBX-UHFFFAOYSA-N
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Description

2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide is a chemical compound with the CAS Registry Number 2034454-94-7 . It has a molecular formula of C16H20N4O4S and a molecular weight of 364.42 g/mol . This product is supplied as a solid and is intended for research purposes only. It is not approved for use in humans or animals. Researchers can procure this compound in various quantities to suit their experimental needs . The specific research applications, mechanism of action, and biological targets for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the scientific literature for the latest findings related to this molecule and its class.

Properties

IUPAC Name

2-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-20-15(13-3-2-4-14(13)19-20)9-18-25(22,23)12-7-5-11(6-8-12)24-10-16(17)21/h5-8,18H,2-4,9-10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKNEMSZBFGQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentane ring. The sulfamoyl group is then added through a sulfonation reaction, and finally, the phenoxyacetamide moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Core Structure Key Substituents Molecular Weight pKa (Predicted) Notable Features
2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide (Target) Cyclopenta[c]pyrazole Methyl, sulfamoylphenoxy acetamide ~450 (estimated) Not reported Rigid scaffold, sulfonamide group
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline (SY177222) Cyclopenta[c]pyrazole Aniline ~230 (estimated) Not reported Smaller substituent, higher basicity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Isoxazole Sulfamoylphenyl, isopropylphenoxy acetamide 429.49 5.58 Electronegative oxygen in heterocycle

Key Observations :

  • SY177222 replaces the target’s sulfamoylphenoxy acetamide with an aniline group, reducing steric bulk and polarity. This substitution may enhance blood-brain barrier penetration but diminish hydrogen-bonding capacity .
  • Isoxazole analog () shares the sulfamoylphenyl-acetamide motif but substitutes the pyrazole with an isoxazole.
Physicochemical and Pharmacokinetic Profiles
  • Molecular Weight : The target compound’s estimated molecular weight (~450) exceeds SY177222 (~230) and the isoxazole analog (429.49), suggesting reduced bioavailability under Lipinski’s rule of five.
  • pKa : The isoxazole analog’s pKa of 5.58 indicates moderate acidity, favoring ionization at physiological pH, which may enhance solubility but limit passive diffusion . The target’s unmeasured pKa could vary significantly due to its sulfamoyl group (typically acidic).

Functional Comparison with Distantly Related Compounds

  • Thiazole Derivatives (): These compounds feature thiazole-ureido motifs (e.g., thiazol-5-ylmethyl carbamates) with hydroxy and diphenylhexane chains. Their complexity suggests protease or kinase inhibition, contrasting with the target’s simpler structure. The ureido groups enable extensive hydrogen bonding but increase synthetic complexity .
  • Cyclopenta[b]pyrrole Metabolites (): These metabolites exhibit formyl and hydroxy groups on pyrrole rings, which may confer redox activity. The target’s pyrazole lacks such groups, likely reducing reactive metabolite formation .

Q & A

Q. Key Steps :

Pyrazole Ring Formation : Use microwave-assisted synthesis to accelerate cyclization .

Sulfonation : Optimize sulfamoyl group introduction using N-chlorosuccinimide (NCS) as a catalyst .

Phenoxy-Acetamide Coupling : Employ Buchwald-Hartwig amination under inert conditions .

Data-Driven Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce reaction steps by 30% while maintaining >90% purity .

Basic: What analytical techniques are critical for confirming its purity and structural integrity?

  • HPLC-MS : Quantify purity and detect trace by-products.
  • FT-IR : Validate functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .
  • 1H/13C NMR : Assign protons on the cyclopentane ring (δ 1.2–2.8 ppm) and acetamide NH (δ 8.1 ppm) .

Advanced: How can contradictory biological activity data across studies be resolved?

Case Example : Conflicting reports on enzyme inhibition (e.g., COX-2 vs. PDE4).
Resolution Strategy :

Orthogonal Assays : Validate activity using both fluorometric (e.g., Fluorescence Polarization) and radiometric assays.

Purity Verification : Use preparative HPLC to isolate isomers; test individual enantiomers .

Structural Analog Comparison : Cross-reference with derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to identify substituent-dependent effects .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-Term : Store at –20°C in anhydrous DMSO (sealed under argon).
  • Long-Term : Lyophilize and store in amber vials at –80°C. Avoid repeated freeze-thaw cycles .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Q. Approach :

Derivative Library Synthesis : Modify the:

  • Pyrazole methyl group (replace with ethyl/CF₃).
  • Phenoxy substituents (introduce halogens or methoxy groups) .

High-Throughput Screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler™).

Computational SAR : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with target binding (e.g., ATP-binding pockets) .

Q. Example SAR Table :

DerivativeR₁ (Pyrazole)R₂ (Phenoxy)IC₅₀ (nM)
ParentMethylH120
D1CF₃4-F45
D2Ethyl3-OCH₃210

Data adapted from analogous sulfonamide studies .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., Z′-LYTE™ for kinases).
  • Cytotoxicity : MTT/XTT assays in HEK293 or HepG2 cell lines .
  • Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) .

Advanced: How can researchers identify off-target interactions early in development?

Q. Strategies :

Thermal Shift Assays (TSA) : Screen for protein binding across a broad proteome .

Chemoproteomics : Use photoaffinity labeling with clickable probes to capture interactomes .

Transcriptomics : RNA-seq to detect pathway dysregulation (e.g., apoptosis markers) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Spill Management : Neutralize with activated charcoal; avoid aqueous rinse (risk of hydrolysis) .

Advanced: How can metabolic stability be assessed to guide lead optimization?

Q. Methods :

Microsomal Incubations : Human liver microsomes + NADPH, quantify parent compound via LC-MS/MS.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., BD Gentest™).

In Silico Prediction : ADMET Predictor™ to prioritize derivatives with favorable logP (2–4) and low CYP3A4 affinity .

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